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Compound of Interest

Compound Name: (+)-Cavicularin

Cat. No.: B12777235

For Researchers, Scientists, and Drug Development Professionals

(+)-Cavicularin is a unique natural phenolic metabolite first isolated from the liverwort
Cavicularia densa Steph.[1][2]. This macrocyclic bis(bibenzyl) is distinguished not by traditional
chiral centers, but by the rare combination of planar and axial chirality, making it a molecule of
significant interest in stereochemistry and natural product synthesis.[1] Its highly strained
structure, which includes a benzene ring bent significantly out of planarity, is typically reserved
for synthetic cyclophanes and presents unique challenges and opportunities for spectroscopic
analysis and therapeutic development.[1] The specific rotation for (+)-cavicularin has been
reported as [a]D21 +168.2° (c 0.25, MeOH).[1]

This technical guide provides a summary of the spectroscopic data for (+)-Cavicularin, based
on the foundational structure elucidation studies. It also outlines the general experimental
protocols employed for the isolation and characterization of such natural products.

Molecular and Spectroscopic Data

The structure of (+)-Cavicularin was definitively established through extensive spectroscopic
analysis, primarily high-field 2D Nuclear Magnetic Resonance (NMR) and confirmed by X-ray
crystallography.[1] While the specific, detailed peak-by-peak data from the original publication
is not fully available in the reviewed literature, this section summarizes the key spectroscopic
information and expected characteristics based on its known structure (C2sH2204).

Mass Spectrometry (MS)
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Mass spectrometry is crucial for determining the molecular weight and elemental composition
of a novel compound. For (+)-Cavicularin, high-resolution mass spectrometry (HRMS) would
have been used to confirm its molecular formula.

Parameter Value
Molecular Formula C28H2204
Molecular Weight 422.1518 g/mol (calculated)

o Electrospray lonization (ESI) or similar soft
Expected lonization )
techniques

Expected m/z value [M+H]* at ~423.1591, [M+Na]* at ~445.1410

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of (+)-Cavicularin is expected to show characteristic absorption bands for its
hydroxyl and aromatic functionalities.
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Functional Group

Expected Absorption Range
(cm™)

Notes

O-H stretch (phenolic)

3500-3200 (broad)

Indicates the presence of
hydroxyl groups, likely showing
hydrogen bonding.

Characteristic of C-H bonds on

C-H stretch (aromatic) 3100-3000 the benzene and
phenanthrene rings.
) ] From the ethylene bridges in
C-H stretch (aliphatic) 3000-2850 ]
the macrocyclic structure.
Multiple bands are expected
C=C stretch (aromatic) 1600-1475 due to the complex aromatic
system.
Indicates the C-O bond of the
C-O stretch (phenol) 1260-1180 )
phenolic groups.
Arising from the ether linkage
C-0 stretch (ether) 1300-1000

within the macrocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of a molecule. The structure of (+)-Cavicularin was determined using high-field
(600 MHz) 1D (*H, 13C) and 2D NMR experiments (e.g., COSY, HMBC, HSQC, NOESY).[1]

1H NMR Data Summary (Expected)
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Proton Type

Expected Chemical Shift (3,
ppm)

Notes

Aromatic (Ar-H)

6.0-8.0

A complex pattern of signals is
expected due to the various
protons on the substituted

aromatic rings.

Phenolic (Ar-OH)

4.5 - 7.0 (broad)

These signals are often broad
and their position can be
concentration and solvent

dependent.

Aliphatic (-CH2-CH2-)

25-40

Protons of the ethylene
bridges would appear in this
region, likely as complex

multiplets due to strain.

13C NMR Data Summary (Expected)

Carbon Type

Expected Chemical Shift (3,

ppm)

Notes

Aromatic (C-O)

150 - 160

Carbons attached to the
phenolic hydroxyl groups are
expected to be significantly
deshielded.

Aromatic (C=C)

110 - 145

A large number of signals
corresponding to the carbons
of the bibenzyl and
dihydrophenanthrene moieties.

Aliphatic (-CH2-)

20 -40

Signals for the two ethylene
bridges connecting the

aromatic units.

Experimental Protocols
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The elucidation of a novel natural product like (+)-Cavicularin follows a standardized workflow

from collection to final structure confirmation.

Isolation and Purification

Collection and Extraction: The source organism, the liverwort Cavicularia densa, is collected,
dried, and ground.[2] The powdered material is then subjected to exhaustive extraction,
typically using a solvent like methanol over an extended period to ensure the recovery of
secondary metabolites.[2]

Fractionation: The crude methanol extract is concentrated and then partitioned between
different immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds
based on polarity.

Chromatography: The bioactive fractions are subjected to multiple rounds of column
chromatography.[2] Common stationary phases include silica gel and Sephadex. This is
followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC) to isolate the pure compound.[2]

Spectroscopic Analysis

Mass Spectrometry: A solution of the purified compound is analyzed by high-resolution mass
spectrometry (HRMS), often using ESI-TOF (Electrospray lonization - Time of Flight), to
determine the accurate mass and deduce the molecular formula.

NMR Spectroscopy: The pure compound is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-ds, or Methanol-das).[3] A suite of NMR experiments is performed:

o

'H NMR: To identify all proton environments and their multiplicities.

o 13C NMR & DEPT: To identify all unique carbon signals and determine the number of
attached protons (CHs, CHz, CH, or quaternary C).

o 2D COSY (*H-1H Correlation Spectroscopy): To establish proton-proton spin coupling
networks, identifying adjacent protons.

o 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their
directly attached carbons.
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o 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond)
correlations between protons and carbons, which is critical for assembling the molecular
skeleton.

o 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, which helps in defining the stereochemistry and conformation of the molecule.

¢ IR Spectroscopy: A small amount of the sample is analyzed, either as a thin film, a KBr
pellet, or in solution, to identify key functional groups.

Workflow for Natural Product Elucidation

The following diagram illustrates the typical workflow from biological source to final structure
confirmation for a novel natural product like (+)-Cavicularin).
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Workflow for the Isolation and Structural Elucidation of (+)-Cavicularin
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Workflow for the Isolation and Structural Elucidation of (+)-Cavicularin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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